4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a synthetic small molecule featuring a central thiazole ring substituted with a pyridin-2-yl group at position 3, a cyclopropaneamido moiety at position 4, and a 5-carboxamide group linked to a 4-methylbenzylamine.
The synthesis of this compound follows a multi-step pathway (Fig. 3 in ), beginning with the formation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates via coupling reactions between nitriles and ethyl 2-bromoacetoacetate. Subsequent hydrolysis and amide coupling with 4-methylbenzylamine in the presence of classic coupling reagents yield the final product . Its structural complexity, including the cyclopropaneamido group, suggests a design aimed at enhancing conformational rigidity and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(4-methylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-5-7-14(8-6-13)12-23-21(27)19-18(24-20(26)15-9-10-15)17(25-28-19)16-4-2-3-11-22-16/h2-8,11,15H,9-10,12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZBCPMOSTAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for commercial use.
Chemical Reactions Analysis
4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for drug discovery and development due to its potential therapeutic properties. It is also valuable in biological research for studying molecular interactions and pathways. Additionally, it has applications in the chemical industry for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of N-substituted thiazole carboxamides. Below is a comparative analysis with structurally related molecules:
Key Observations:
The 4-methylbenzyl group may enhance lipophilicity, favoring membrane permeability over polar substituents (e.g., pyrrolidinyl in Compound 74), which could improve solubility but reduce bioavailability .
Synthetic Flexibility :
- Both the target compound and Compound 74 utilize amide coupling strategies, underscoring the versatility of thiazole-carboxamide scaffolds for diversification .
Hypothetical Pharmacological Advantages :
- The pyridin-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding with target proteins, a feature absent in analogs with bulkier or less polar substituents.
- Compound 74’s benzo[d][1,3]dioxol moiety could confer metabolic stability, whereas the target compound’s cyclopropaneamido group might resist enzymatic degradation .
Limitations of Available Data:
- Structural data (e.g., crystallography or docking studies) are absent in the provided evidence, leaving mechanistic hypotheses unvalidated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
